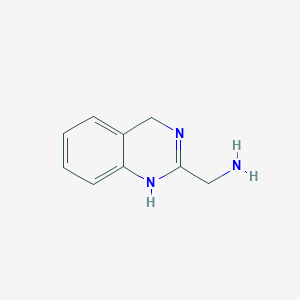

(3,4-Dihydroquinazolin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1,4-dihydroquinazolin-2-ylmethanamine |

InChI |

InChI=1S/C9H11N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12) |

InChI Key |

KETBIVJIBGPTFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC(=N1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydroquinazolin 2 Yl Methanamine and Its Analogues

De Novo Synthesis Approaches for the 3,4-Dihydroquinazoline Ring System

The formation of the 3,4-dihydroquinazoline scaffold is a critical step, and numerous methods have been established for its construction. These can be broadly categorized into cyclization reactions, reductive pathways, and multi-component reaction strategies.

Cyclization and Heterocyclization Reactions

Cyclization and heterocyclization reactions are foundational methods for assembling the 3,4-dihydroquinazoline ring. These typically involve the formation of one or two key bonds in an acyclic precursor to close the ring. A common and effective strategy is the cyclodehydration of N-functionalized 2-aminobenzylamines. beilstein-journals.orgnih.gov For instance, N-(2-aminobenzyl)amides can undergo intramolecular cyclization to form the dihydroquinazoline (B8668462) ring. beilstein-journals.orgnih.gov This process often requires harsh conditions or long reaction times, but the use of microwave assistance in conjunction with promoting agents like ethyl polyphosphate (PPE) can lead to efficient synthesis in shorter times. nih.gov

Another significant approach is the Pictet-Spengler-like annulation. A one-pot, three-component tandem reaction has been developed using amides, aldehydes, and amines, mediated by triflic anhydride, which proceeds through a key Pictet-Spengler-type cyclization to yield 3,4-dihydroquinazolines in moderate to good yields. beilstein-journals.org Intramolecular aza-Wittig reactions also provide an efficient route to this heterocyclic system. beilstein-journals.org

The starting material for many of these cyclizations is 2-aminobenzylamine (2-ABA) or its derivatives. beilstein-journals.orgnih.gov The reaction of 2-ABA with various electrophiles like carboxylic acids or aldehydes under oxidative conditions can yield the desired heterocycles. beilstein-journals.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| N-(2-aminobenzyl)amides | Ethyl polyphosphate (PPE), Microwave (MW) | 3,4-Dihydroquinazolines | beilstein-journals.orgnih.gov |

| Amides, Aldehydes, Amines | Triflic anhydride (Tf2O) | 3,4-Dihydroquinazolines | beilstein-journals.org |

| 2-Aminobenzylamine (2-ABA), Carboxylic Acids/Aldehydes | Oxidative conditions | N-unsubstituted 3,4-Dihydroquinazolines | beilstein-journals.org |

Reductive Pathways to Dihydroquinazolines

Reductive methods offer an alternative for synthesizing the 3,4-dihydroquinazoline core. One such strategy involves the selective reduction of a pre-existing quinazoline (B50416) or quinazolinone ring. diva-portal.org Another innovative approach is a cascade cyclization/Leuckart–Wallach type reaction. nih.govdiva-portal.org This metal-free process utilizes readily available starting materials, such as o-formyl methylcarbamates and various amines. nih.govdiva-portal.org The reaction proceeds via the formation of an imine, followed by annulation to create a cyclic N-acyl iminium ion intermediate. This intermediate is then reduced in situ by formic acid, which acts as both a Brønsted acid and a reductant, to yield the substituted 3,4-dihydroquinazolinone. nih.gov For less reactive aliphatic amines, a two-step, one-pot protocol using acetic acid to generate the intermediate followed by reduction with formic acid has been proven effective. diva-portal.org

A distinct reductive approach involves the reaction of o-azidobenzaldehydes with aryl amines. This process initiates with a reductive amination, which is then followed by a Staudinger-aza-Wittig reaction with a suitable reagent like carbon disulfide to form the cyclized product. researchgate.net

| Precursor Type | Key Reaction | Reagents | Product | Reference |

| Quinazoline/Quinazolinone | Ring Reduction | Various reducing agents | 3,4-Dihydroquinazoline | diva-portal.org |

| o-Formyl methylcarbamate & Amine | Cascade Cyclization / Leuckart–Wallach Reduction | Formic Acid (or Acetic Acid then Formic Acid) | 3,4-Dihydroquinazolinone | nih.govdiva-portal.org |

| o-Azidobenzaldehyde & Aryl Amine | Reductive Amination / Staudinger-aza-Wittig | PPh3, CS2 | 3,4-Dihydroquinazoline-2(1H)-thione | researchgate.net |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step from three or more starting materials, making them particularly valuable for synthesizing substituted 3,4-dihydroquinazolines. beilstein-journals.org

One notable MCR involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives. This metal-free reaction proceeds under mild conditions and involves the formation of three C–N bonds in one pot. The sequence begins with the generation of an N-arylnitrilium intermediate, followed by nucleophilic addition and subsequent intramolecular cyclization to afford diversely substituted 3,4-dihydroquinazolines. acs.org

| Component 1 | Component 2 | Component 3 (+ subsequent reagents) | Key Features | Reference |

| Arenediazonium salt | Nitrile | Bifunctional aniline | Domino reaction, Metal-free, Mild conditions | acs.org |

| 2-Azidobenzaldehyde | Benzoic acid | Isocyanide (+ PPh3, isocyanate, amine) | Passerini/Staudinger/aza-Wittig sequence | beilstein-journals.org |

| Amide | Amine | Ketone (+ Tf2O) | Pictet–Spengler-like cyclization | beilstein-journals.org |

Introduction of the 2-Aminomethyl Functionality

Once the 3,4-dihydroquinazoline ring is formed, the next crucial step is the installation of the aminomethyl group at the 2-position. This can be achieved through direct aminomethylation or by converting a pre-existing functional group at the C2 position.

Direct Aminomethylation Reactions

Direct aminomethylation involves introducing the -CH₂NRR' group onto a pre-formed heterocycle that is unsubstituted at the target position. The Mannich reaction is the classic method for such transformations, involving an aldehyde (typically formaldehyde), an amine, and an active hydrogen-containing substrate. While a common strategy for many heterocyclic systems, specific examples of direct Mannich-type aminomethylation at the C2 position of a 3,4-dihydroquinazoline ring to install a primary aminomethyl (-CH₂NH₂) group are not prominently documented in the reviewed literature. This route remains a theoretical possibility but may be challenged by the reactivity of the ring system itself.

Conversion of Pre-Existing 2-Substituents to Aminomethyl Groups

A more common and versatile strategy involves a two-step approach: first, the synthesis of a 3,4-dihydroquinazoline derivative bearing a suitable precursor group at the 2-position, followed by its chemical conversion to the aminomethyl functionality.

Reduction of Nitriles: The synthesis of a 2-cyano-3,4-dihydroquinazoline derivative provides a direct precursor to the target compound. The nitrile group (-C≡N) can be readily reduced to a primary aminomethyl group (-CH₂NH₂) using standard reducing agents. For example, N-aryl-3,4-dihydroquinazolines bearing a 2-cyano group have been synthesized. researchgate.net While the subsequent reduction of this specific substrate to an aminomethyl derivative is not explicitly detailed, this transformation is a well-established procedure in organic synthesis, typically achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reductive Amination of Aldehydes: Another effective pathway is through a 2-formyl-3,4-dihydroquinazoline intermediate. The aldehyde group (-CHO) can be converted to the aminomethyl group via reductive amination. This process typically involves two steps: the reaction of the aldehyde with an amine (such as ammonia or a protected amine equivalent) to form an imine, followed by the reduction of the imine to the desired amine.

A related approach involves converting the 2-formyl derivative into an oxime (-CH=NOH). The synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime has been reported, starting from the corresponding 2-carbaldehyde. mdpi.com The subsequent reduction of the oxime group is a reliable method for producing primary amines. The proposed synthesis pathway for a related compound involved the reduction of such an oxime to an aminoacetonitrile, highlighting the utility of this intermediate for accessing the aminomethyl group. mdpi.com

| Precursor at C2 Position | Intermediate | Key Transformation | Typical Reagents |

| Nitrile (-CN) | N/A | Nitrile Reduction | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Raney Ni) |

| Aldehyde (-CHO) | Imine (-CH=NR) | Reductive Amination | NH₃, H₂, Catalyst (e.g., Pd/C); NaBH₃CN |

| Aldehyde (-CHO) | Oxime (-CH=NOH) | Oxime Reduction | H₂/Catalyst, LiAlH₄, Na/EtOH |

Advanced Synthetic Protocols and Conditions

Modern synthetic chemistry has provided a toolkit of advanced methodologies that have been successfully applied to the synthesis of dihydroquinazoline derivatives. These protocols often leverage technologies that enhance reaction kinetics, enable high-throughput synthesis, or adhere to the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of dihydroquinazolines has proven highly effective. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully employed in the cyclocondensation of 2-aminobenzylamines with various electrophiles to furnish the dihydroquinazoline core. cam.ac.ukorganic-chemistry.org

A notable application is the microwave-assisted ring closure of N-(2-aminobenzyl)amides, promoted by reagents such as ethyl polyphosphate (PPE), to efficiently yield 3,4-dihydroquinazolines in short reaction times. cam.ac.ukorganic-chemistry.org For instance, the synthesis of 2-substituted-3,4-dihydroquinazolines has been achieved by reacting 2-aminobenzylamine with iminoester hydrochlorides under microwave irradiation, demonstrating a significant improvement in both reaction time and yield compared to conventional heating. Furthermore, ionic liquid-supported synthesis of dihydroquinazolines has been developed under microwave irradiation, which offers the advantages of shorter reaction times, an easy workup process, and excellent yields. frontiersin.org

The efficiency of microwave-assisted synthesis is highlighted in the preparation of various dihydroquinazoline analogues, as detailed in the table below.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Dihydroquinazolines

| Product | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |

|---|---|---|---|---|

| 2-Methyl-3,4-dihydroquinazoline | 4 | 86 | - | - |

| 2-Phenyl-3,4-dihydroquinazoline | 4 | 90 | - | - |

| 3-Amino-2-phenylquinazolin-4(3H)-one | 4 | 81 | >4 | - |

| 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | 4 | 85 | >4 | - |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. nih.govijarsct.co.in This methodology has been adeptly applied to the synthesis of dihydroquinazoline derivatives, facilitating the exploration of structure-activity relationships. A novel and convenient approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been developed, showcasing the utility of this technique. ijarsct.co.innih.gov

The general strategy involves anchoring a suitable building block to a solid support, followed by a sequence of reactions to construct the dihydroquinazoline scaffold, and finally, cleavage from the resin to release the desired product. ijarsct.co.in This approach allows for the easy removal of excess reagents and by-products through simple filtration and washing, streamlining the purification process. ijarsct.co.in

A reported solid-phase synthesis of 3,4-disubstituted dihydroquinazolin-2(1H)-ones utilizes a Rink resin and a tetrafunctional scaffold to introduce diversity at multiple positions of the heterocyclic core. researchgate.net The key steps in this synthetic sequence are outlined below:

Resin Swelling and Scaffolding: The Rink resin is swollen in a suitable solvent like DMF, followed by the attachment of a scaffold molecule. researchgate.net

Introduction of Diversity Elements: Different building blocks are introduced through sequential reactions, such as amide bond formation and nucleophilic substitution. ijarsct.co.in

Cyclization and Ring Formation: The dihydroquinazoline ring is constructed through an intramolecular cyclization step. ijarsct.co.in

Cleavage from Resin: The final compound is cleaved from the solid support using a trifluoroacetic acid (TFA) cocktail. researchgate.net

This methodology has been successfully used to synthesize a library of 19 different dihydroquinazoline-2(1H)-one derivatives. ijarsct.co.innih.gov

Catalyst-Free and Environmentally Benign Methodologies

One remarkable example is a solvent-controlled, catalyst-free chemoselective reaction for the synthesis of 3,4-dihydroquinazoline-2-thiones. This method demonstrates that the reaction of 2-amino chalcones with isothiocyanates can be modulated by the choice of solvent to selectively produce either 3,4-dihydroquinazoline-2-thiones or 2-imino researchgate.netfrontiersin.orgbenzothiazines in excellent yields.

Furthermore, environmentally benign protocols have been established using green solvents and catalysts. A simple and eco-friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium. nih.govresearchgate.net This catalyst-free approach offers advantages such as low cost, mild reaction conditions, and a simple workup procedure. nih.gov Another green approach utilizes a gluconic acid aqueous solution as a bio-based solvent for the three-component reaction of isatoic anhydride, substituted anilines, and aromatic aldehydes to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. durham.ac.uk The use of lactic acid as a novel organoacid green promoter in the solvent-free synthesis of these compounds has also been reported, highlighting the move towards more sustainable catalytic systems. frontiersin.org

Table 2: Examples of Environmentally Benign Synthesis of Dihydroquinazoline Analogues

| Product Type | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | 2-Aminobenzamide, Aromatic Aldehydes | Water, 90°C, 1h | Catalyst-free, green solvent, excellent yields |

| 2,3-Dihydroquinazolin-4(1H)-ones | Isatoic Anhydride, Anilines, Aromatic Aldehydes | Gluconic acid aqueous solution | Bio-based solvent, multicomponent reaction |

| 2,3-Dihydroquinazolin-4(1H)-ones | Isatoic Anhydride, Amines, Aldehydes/Ketones | Lactic acid, Solvent-free | Green promoter, short reaction time, high yields |

| 2-Aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones | 2-Aminobenzamide, Aromatic/Heteroaromatic Aldehydes | Lemon juice, Concentrated solar radiation | Natural catalyst, renewable energy source, rapid reaction |

Flow Chemistry Applications in Dihydroquinazoline Synthesis

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov While the application of flow chemistry to the synthesis of a wide array of heterocycles is well-documented, its specific use for the synthesis of (3,4-Dihydroquinazolin-2-yl)methanamine and its analogues is an area of growing interest. cam.ac.ukresearchgate.net

The principles of flow chemistry involve pumping reagents through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. nih.gov For the synthesis of heterocyclic compounds, flow chemistry enables the safe handling of hazardous intermediates and reagents by generating them in situ and immediately consuming them in the subsequent step. cam.ac.uk

While specific examples detailing the continuous flow synthesis of this compound are not extensively reported, the successful flow synthesis of related N-heterocycles, such as quinolines and quinazolinones, demonstrates the feasibility and potential of this technology for the production of dihydroquinazoline derivatives. ijarsct.co.in The adaptation of existing batch syntheses of dihydroquinazolines to a continuous flow process is a logical next step and is expected to offer significant advantages in terms of efficiency, safety, and scalability. The development of such flow methodologies would be a valuable contribution to the field of medicinal chemistry, facilitating the on-demand synthesis of these important compounds.

Chemical Reactivity and Transformation Pathways of the 3,4 Dihydroquinazolin 2 Yl Methanamine Scaffold

Functionalization Reactions at the Primary Amine Moiety

The primary amine group attached to the C2 position of the dihydroquinazoline (B8668462) ring is a potent nucleophile, making it a prime target for various functionalization reactions. These modifications are crucial for altering the molecule's steric and electronic properties.

The primary amine readily undergoes reactions with electrophilic reagents to form amides, sulfonamides, and secondary or tertiary amines.

Acylation: Acylation of the primary amine is a common strategy for introducing a wide range of substituents. This transformation is typically achieved by reacting the (3,4-dihydroquinazolin-2-yl)methanamine with acylating agents such as acid anhydrides or acyl chlorides. For instance, studies on the related precursor, 2-aminobenzylamine (2-ABA), show that selective N-acylation can be achieved with excellent yields using acid anhydrides. beilstein-journals.org While acyl chlorides are also effective, they may sometimes lead to diacylated byproducts. beilstein-journals.org The resulting N-acyl derivatives are stable amide compounds.

Sulfonylation: The synthesis of sulfonamides is accomplished by treating the primary amine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. Research on related dihydroquinazolin-2(1H)-one scaffolds demonstrates that a sulfonyl group can be readily introduced by reacting the parent molecule with sulfonyl chlorides in a suitable solvent like dichloromethane (B109758) (DCM), often with a base such as DIEA (N,N-Diisopropylethylamine) to neutralize the HCl byproduct. nih.gov This reaction yields stable sulfonamide derivatives.

Alkylation: Alkylation of the primary amine leads to the formation of secondary and tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides. Studies on related quinazolinone systems show that N-alkylation is a common and effective modification. uw.edujuniperpublishers.com For example, alkylation of a quinazolinone core has been successfully performed using methyl-2-bromo acetate (B1210297) in the presence of a base. uw.edu The reaction of 3,4-dihydroquinazolines with dimethyl sulfate (B86663) has also been reported to proceed through N-alkylation. researchgate.net

Table 1: Representative Functionalization Reactions at the Primary Amine This table is illustrative, based on reactions on similar scaffolds.

| Reaction Type | Reagent | Product Type | Typical Conditions | Source |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | Amide (Acetamide) | Solvent (e.g., Chloroform), Room Temperature | beilstein-journals.org |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | DCM, DIEA, Overnight | nih.gov |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | juniperpublishers.com |

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, which are also known as Schiff bases. nih.govekb.eg These compounds are characterized by a carbon-nitrogen double bond (C=N), also called an azomethine group. ekb.eg The reaction mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This is typically followed by a dehydration step, often facilitated by acid catalysis or heat, to yield the final imine product and a molecule of water. youtube.comyoutube.com The formation of Schiff bases from various amine-containing quinazoline (B50416) and quinazolinone derivatives is a well-documented synthetic strategy. ekb.egnih.govresearchgate.net

Condensation reactions with carbonyl compounds are fundamental to the derivatization of the primary amine moiety. As described above, the most common example is the formation of Schiff bases from simple aldehydes and ketones. ekb.eg

The scope of this reaction can be expanded to more complex carbonyl-containing reagents. For instance, cyclocondensation reactions can occur when the amine reacts with bifunctional electrophiles. Research on the closely related 3,4-dihydroquinazolin-2-yl guanidine (B92328) has shown that it undergoes cyclocondensation with various electrophilic reagents, including ketones, to form fused heterocyclic systems like 1,3,5-triazino[2,1-b]quinazolines. researchgate.net This demonstrates that the primary amine can act as a key nucleophile in constructing more elaborate ring structures appended to the dihydroquinazoline core.

Modifications and Derivatizations of the Dihydroquinazoline Core

Beyond the exocyclic amine, the dihydroquinazoline ring itself can undergo significant chemical transformations, leading to aromatization or complete rearrangement of the heterocyclic scaffold.

The 3,4-dihydroquinazoline ring can be oxidized to its fully aromatic counterpart, quinazoline. This aromatization process involves the formal loss of a molecule of hydrogen (H₂). The reaction can occur spontaneously upon exposure to air, as has been observed for some 3,4-dihydroquinazolines. beilstein-journals.org More controlled and efficient aromatization can be achieved using specific chemical reagents. The process often involves the dehydrogenation of the N3-C4 bond. nih.gov For example, dihydroquinazolines formed as intermediates can be aromatized to yield quinazoline frameworks in moderate to excellent yields using various catalytic systems. nih.gov

Table 2: Aromatization of Dihydroquinazoline Core

| Starting Material | Transformation | Product | Condition/Reagent | Source |

|---|---|---|---|---|

| 3,4-Dihydroquinazoline | Oxidation/Dehydrogenation | Quinazoline | Spontaneous (Air) or Chemical Oxidants | beilstein-journals.orgnih.gov |

The dihydroquinazoline scaffold can undergo more profound structural changes, leading to different heterocyclic systems. These ring transformations highlight the dynamic nature of the quinazoline core under specific reaction conditions.

One significant example is the reaction of related quinazoline derivatives with nucleophiles like hydrazine (B178648). Treatment of 4-chloroquinazolines with hydrazine hydrate (B1144303) at high temperatures can induce a ring transformation to yield 3-(2-aminophenyl)-4H-1,2,4-triazoles, demonstrating a complete rearrangement of the pyrimidine (B1678525) portion of the quinazoline scaffold. rsc.org

Furthermore, derivatized dihydroquinazolines can serve as precursors for building larger, fused ring systems. The cyclocondensation of 3,4-dihydroquinazolin-2-yl guanidine with electrophiles such as triethyl orthoformate or carbon disulfide affords 1,3,5-triazino[2,1-b]quinazolines. researchgate.net This represents a ring expansion strategy where the exocyclic functional group reacts with a single carbon electrophile to close a new six-membered triazine ring fused to the original quinazoline structure. researchgate.net These reactions showcase the potential of the dihydroquinazoline scaffold as a building block for novel and complex heterocyclic frameworks.

Electrophilic Aromatic Substitution on the Benzo Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. libretexts.org In the context of the this compound scaffold, the benzo ring is the site for such reactions. The reactivity and regioselectivity of EAS are governed by the electronic effects of the substituents attached to the benzene (B151609) ring. The heterocyclic portion of the molecule, specifically the annulated dihydropyrimidine (B8664642) ring, acts as a substituent influencing the electron density of the benzo ring.

Nucleophilic Substitutions on the Heterocyclic Ring

Nucleophilic substitution reactions on the heterocyclic portion of the this compound scaffold are integral to its synthesis. These transformations typically occur as the final ring-closing step in the construction of the dihydroquinazoline system, proceeding via an intramolecular nucleophilic attack.

One prominent synthetic route involves the cyclization of an N-acyl-2-aminobenzylamine derivative. beilstein-journals.orgnih.gov In this process, the arylamino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This intramolecular nucleophilic addition, followed by dehydration, forms the C=N bond of the heterocyclic ring.

Another key example is found in the final step of a multi-component cascade reaction, where a guanidine intermediate undergoes intramolecular cyclization. beilstein-journals.orgnih.gov The terminal nitrogen of the 2-aminobenzyl moiety attacks the central carbon of the carbodiimide (B86325) formed in a preceding step. This intramolecular nucleophilic substitution, with the displacement of a suitable leaving group or subsequent rearrangement, yields the final 3,4-dihydroquinazoline ring. beilstein-journals.org The efficiency of this cyclization can be influenced by the choice of base and solvent, with potassium carbonate in acetonitrile (B52724) being an effective system. beilstein-journals.org

Table 1: Intramolecular Nucleophilic Cyclization to form 3,4-Dihydroquinazolines This table presents examples where an intramolecular nucleophilic attack is the key ring-forming step to produce the dihydroquinazoline core.

| Precursor Type | Nucleophilic Group | Electrophilic Center | Promoter/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Acyl-N'-aryl-2-aminobenzylamine | Arylamino group | Amide carbonyl | PPSE, Microwave, 120 °C | 2-Alkyl/Aryl-3-aryl-3,4-dihydroquinazoline | beilstein-journals.orgnih.gov |

| Guanidine intermediate from carbodiimide | Aminobenzyl group | Carbodiimide carbon | K2CO3, CH3CN, Reflux | Polysubstituted 3,4-dihydroquinazoline | beilstein-journals.orgnih.gov |

Cascade and Tandem Reaction Sequences Involving the Compound

The this compound scaffold and its derivatives are often synthesized through elegant and efficient cascade or tandem reaction sequences. These processes combine multiple bond-forming events in a single pot, avoiding the isolation of intermediates and enhancing synthetic efficiency.

A notable example is a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. beilstein-journals.orgnih.govresearchgate.net This powerful cascade begins with a three-component Passerini reaction involving a 2-azidobenzaldehyde, a carboxylic acid, and an isocyanide. The resulting azide (B81097) intermediate is then subjected to a Staudinger reaction with triphenylphosphine (B44618) to form an iminophosphorane. A subsequent aza-Wittig reaction with an isocyanate generates a carbodiimide, which, after the addition of a secondary amine, forms a guanidine intermediate. The final step is an intramolecular nucleophilic substitution that closes the ring to afford a polysubstituted 3,4-dihydroquinazoline. beilstein-journals.org

Another significant strategy involves the sequential functionalization of 2-aminobenzylamine (2-ABA), a direct precursor to the target scaffold. beilstein-journals.orgnih.govnih.govbeilstein-journals.org This method proceeds in three steps:

SNAr Displacement: An initial uncatalyzed nucleophilic aromatic substitution (SNAr) between 2-ABA and an activated haloaromatic selectively functionalizes the more nucleophilic arylamino group.

N-Acylation: The remaining primary aminomethyl group is then acylated.

| Entry | N-Aryl Group (Ar) | C2-Substituent (R) | Cyclization Yield (%) | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Nitrophenyl | Methyl | 92 | 82 | researchgate.net |

| 2 | 2-Nitrophenyl | Isopropyl | 90 | 79 | researchgate.net |

| 3 | 4-Nitrophenyl | Methyl | quant. | 92 | researchgate.net |

| 4 | 4-Nitrophenyl | Ethyl | 93 | 89 | researchgate.net |

| 5 | 4-Nitrophenyl | Isopropyl | 89 | 81 | researchgate.net |

| 6 | 4-Nitrophenyl | tert-Butyl | 87 | 72 | researchgate.net |

| 7 | 2-(3-Nitropyridyl) | Ethyl | 83 | 81 | researchgate.net |

| 8 | 2-Cyanophenyl | Methyl | 91 | 58 | researchgate.net |

Derivatization Strategies and Scaffold Diversification of 3,4 Dihydroquinazolin 2 Yl Methanamine

Design Principles for Combinatorial Libraries

Combinatorial chemistry provides a powerful framework for rapidly generating large, diverse collections of molecules from a common scaffold. nih.gov The design of a combinatorial library based on (3,4-Dihydroquinazolin-2-yl)methanamine involves the systematic and repetitive linkage of various chemical "building blocks" to the core structure. nih.gov

Key principles for designing such libraries include:

Scaffold Definition: The this compound core is the central, invariant component. The derivatization points are the primary amine of the aminomethyl group and various positions on the aromatic ring of the quinazoline (B50416) nucleus.

Building Block Selection: A diverse set of building blocks is chosen to introduce a wide range of chemical functionalities. For the aminomethyl group, this could include a variety of carboxylic acids (for acylation) or aldehydes/ketones (for reductive amination). For the quinazoline ring, building blocks would be selected based on the synthetic route used to form the core itself, often involving substituted 2-aminobenzylamines or their precursors.

Library Enumeration: The process can be guided by computational methods. For instance, flexible SMILES strings can be used to encode and rapidly generate virtual libraries of tens of thousands of molecules. nih.gov This allows for an initial assessment of diversity and druglikeness before synthesis begins.

Synthesis Strategy: Solid-phase synthesis is a common and efficient method for building combinatorial libraries. nih.gov The this compound scaffold can be anchored to a solid support, allowing for sequential reactions and simplified purification of the final products. nih.gov

Screening and Decoding: Once synthesized, the library is subjected to high-throughput screening against a biological target. nih.gov For large libraries, encoding strategies, such as DNA-encoding, allow for the simultaneous screening of millions of compounds in affinity-based selections. nih.gov

The ultimate goal is to create a focused or diverse library that systematically explores the chemical space around the core scaffold to identify "hit" compounds and guide lead optimization. nih.gov

Introduction of Structural Diversity via Substituent Variation

Structural diversity is introduced by strategically placing different substituents at key positions on the this compound scaffold. The primary sites for variation are the exocyclic aminomethyl group and the quinazoline ring system itself. nih.gov

The primary amine of the this compound core is a highly reactive and synthetically tractable handle for introducing a vast array of substituents. Common derivatization reactions at this position include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is one of the most common modifications, allowing the introduction of countless R-groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: A two-step process involving condensation with an aldehyde or ketone to form a transient imine, which is then reduced to a secondary or tertiary amine.

Alkylation: Direct reaction with alkyl halides to yield secondary and tertiary amines.

These reactions allow for the systematic variation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological activity.

Table 1: Examples of N-Substitution Strategies

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetic Anhydride | Acetamide |

| Acylation | Benzoyl Chloride | Benzamide |

| Reductive Amination | Cyclohexanone | N-Cyclohexylamine |

Modifying the aromatic portion of the quinazoline ring is another key strategy for scaffold diversification. nih.gov Substituents on this ring can influence the electronic properties, solubility, and metabolic stability of the entire molecule, as well as provide new vectors for interaction with biological targets. nih.gov The nature and position of these substituents are critical. For instance, modifications at the C-5, C-6, and C-7 positions are common. nih.gov

The introduction of these substituents is typically achieved by starting with an appropriately substituted precursor during the synthesis of the quinazoline core, such as a substituted 2-aminobenzonitrile (B23959) or 2-aminobenzaldehyde. mdpi.comorganic-chemistry.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the ring system. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the electron density. mdpi.com The introduction of a nitro group, for example, has been shown to impact the activity of certain quinazoline derivatives. nih.gov

Bulky Groups: Larger substituents can be used to probe steric constraints within a binding pocket.

Table 2: Examples of Quinazoline Ring Substitutions

| Position | Substituent Example | Property Introduced |

|---|---|---|

| C-6 | -NO₂ (Nitro) | Strong Electron-Withdrawing |

| C-7 | -OCH₃ (Methoxy) | Electron-Donating |

| C-5 | -Cl (Chloro) | Electron-Withdrawing, Halogen Bonding Potential |

Linker Chemistry for Conjugate Synthesis

The this compound scaffold is well-suited for use in creating complex molecular conjugates, such as Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), or Proteolysis-Targeting Chimeras (PROTACs). The primary aminomethyl group serves as a convenient and reactive handle for the covalent attachment of linkers. symeres.com

Linker technology is a critical component in the design of these conjugates, as the linker's properties dictate the stability, solubility, and release mechanism of the attached payload. nih.gov The conjugation process involves covalently binding the scaffold to another functional molecule via a linker. symeres.com

Key aspects of linker chemistry relevant to this scaffold include:

Attachment Chemistry: The most straightforward method for attaching a linker to the aminomethyl group is through the formation of a stable amide bond. This is typically achieved by reacting the amine with a linker that has been activated with a terminal carboxylic acid group (e.g., using coupling reagents like EDCI) or an N-hydroxysuccinimide (NHS) ester. researchgate.net

Linker Types:

Non-cleavable Linkers: These form a stable connection between the scaffold and the payload. The entire conjugate, including the linker and the scaffold, is released after internalization and degradation of the carrier molecule (e.g., an antibody). symeres.com An example is a thioether-based linker like SMCC. nih.gov

Cleavable Linkers: These are designed to release the payload under specific conditions found within target cells. nih.gov Common cleavage mechanisms include hydrolysis by lysosomal proteases (e.g., valine-citrulline linkers), reduction in the intracellular environment (e.g., disulfide linkers), or cleavage at an acidic pH (e.g., hydrazone linkers). nih.gov A well-known self-immolative linker component is the para-aminobenzyl alcohol (PAB) group. symeres.com

Bioorthogonal Chemistry: Advanced strategies can employ bioorthogonal reactions for conjugation. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. symeres.com For example, the scaffold could be functionalized with an azide (B81097) or alkyne to participate in "click chemistry" reactions. symeres.com

The choice of linker and conjugation strategy must be carefully considered to ensure the resulting conjugate has high stability in circulation and allows for specific and efficient release of the active component at the site of action. nih.govgoogle.com

Advanced Analytical and Structural Characterization Techniques for 3,4 Dihydroquinazolin 2 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. This capability is crucial in distinguishing between compounds that may have the same nominal mass but different elemental makeups.

In the analysis of dihydroquinazoline (B8668462) derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecular ions ([M+H]⁺). The precise mass of this ion is then measured. For instance, in the characterization of various synthesized 3,4-dihydroquinazolines, HRMS (ESI) was used to confirm their molecular formulas by comparing the calculated theoretical mass with the experimentally found mass. beilstein-journals.org The minuscule difference between these values, often in the low parts-per-million (ppm) range, provides strong evidence for the proposed structure.

Table 1: Representative HRMS Data for 3,4-Dihydroquinazoline Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 2-Methyl-3,4-dihydroquinazoline | C₉H₁₁N₂ | 147.0917 | 147.0922 | beilstein-journals.org |

| 2-Ethyl-3-propyl-3,4-dihydroquinazoline | C₁₂H₁₇N₂ | 202.1437 | 202.1441 | beilstein-journals.org |

| 2,3-Diethyl-3,4-dihydroquinazoline | C₁₂H₁₇N₂ | 189.1386 | 189.1382 | beilstein-journals.org |

| 2-(2-Methylphenyl)-3,4-dihydroquinazoline | C₁₅H₁₅N₂ | 223.1230 | 223.1225 | beilstein-journals.org |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. Through ¹H (proton) and ¹³C (carbon-13) NMR, chemists can map the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to one another (spin-spin coupling), and their relative numbers (integration). For dihydroquinazoline derivatives, characteristic signals include those for the aromatic protons on the benzene (B151609) ring, the -NH protons of the dihydro-pyrimidine ring, and the protons on the methylene (B1212753) bridge and any substituents. beilstein-journals.orgmdpi.com For example, in 2-methyl-3,4-dihydroquinazoline, the methylene protons (-CH₂-) at position 4 appear as a singlet at δ 4.60 ppm, while the methyl protons at position 2 resonate as a singlet at δ 2.00 ppm. beilstein-journals.org The aromatic protons typically appear in the δ 6.8-7.2 ppm range. beilstein-journals.org

¹³C NMR detects the carbon atoms in the molecule, providing data on the number of non-equivalent carbons and their electronic environment. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, aromatic, carbonyl). In 2-phenyl-3,4-dihydroquinazoline, the carbon of the methylene group at C4 is observed at δ 44.7 ppm, while the carbons of the fused benzene ring appear between δ 120.1 and 141.0 ppm. beilstein-journals.org The carbon at position 2, attached to the phenyl group, resonates at δ 154.9 ppm. beilstein-journals.org

Table 2: Selected ¹H and ¹³C NMR Data for Dihydroquinazoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 2-Phenyl-3,4-dihydroquinazoline | ¹H NMR | 4.79 (s, 2H) | -CH₂- (Position 4) | beilstein-journals.org |

| 6.96-7.82 (m, 9H) | Aromatic-H | beilstein-journals.org | ||

| ¹³C NMR | 44.7 | -CH₂- (Position 4) | beilstein-journals.org | |

| 154.9 | C=N (Position 2) | beilstein-journals.org | ||

| 120.1, 121.5, 124.6, 125.5, 126.5, 128.1, 128.6, 130.6, 135.1, 141.0 | Aromatic-C | beilstein-journals.org | ||

| 2,3-Dihydro-3-[(S)-1-phenethyl]quinazolinone | ¹H NMR | 4.17 (dd, 1H), 4.46 (dd, 1H) | -CH₂- | mdpi.com |

| 6.10 (q, 1H) | -CH- (phenethyl) | mdpi.com | ||

| ¹³C NMR | 49.8 | -CH₂- | mdpi.com | |

| 163.4 | C=O | mdpi.com |

This table is interactive. Users can sort by column.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis reveals the exact three-dimensional arrangement of atoms and molecules in the solid state (crystal). This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions. For a successful XRD analysis, a high-quality single crystal of the compound is required.

The analysis of dihydroquinazoline derivatives by XRD has provided definitive proof of their molecular structure and conformation. mdpi.com For instance, the crystal structures of diastereomeric 2-substituted dihydroquinazolinones have been used to corroborate configurations determined by NMR. mdpi.com The data obtained from XRD includes precise lattice parameters (a, b, c, α, β, γ), the crystal system, and the space group, which collectively describe the unit cell of the crystal. This information is often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.org

Table 3: Example Crystallographic Data for a Quinazolin-4(3H)-one Derivative

| Parameter | Value | Reference |

| CCDC Number | 1859974 | rsc.org |

| Empirical Formula | C₁₃H₁₂N₂O₂ | rsc.org |

| Formula Weight | 228.25 | rsc.org |

| Temperature/K | 99.9(5) | rsc.org |

| Crystal System | monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a/Å | 15.7052(8) | rsc.org |

| b/Å | 5.0360(2) | rsc.org |

| c/Å | 13.3544(6) | rsc.org |

| β/° | 90.211(4) | rsc.org |

| Volume/ų | 1056.21(8) | rsc.org |

| Z | 4 | rsc.org |

This table presents key data from a single crystal X-ray diffraction experiment.

Chromatographic Methods for Purity Assessment and Separation (e.g., LC/MS)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture with high resolution. When coupled with a mass spectrometer, the resulting Liquid Chromatography-Mass Spectrometry (LC/MS) system becomes a powerful tool for separation and identification. nih.gov

In the synthesis of dihydroquinazoline libraries, Reversed-Phase HPLC (RP-HPLC) is frequently employed to purify the final products. nih.gov The purity of the compounds is then determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a high-purity sample. nih.gov LC/MS analysis provides the retention time of the compound from the HPLC separation and the mass spectrum of the eluting peak, simultaneously confirming the identity and purity of the analyte. nih.gov For example, a method was developed for the determination of an imidazo (B10784944) quinazoline (B50416) derivative in biological fluids using a reversed-phase HPLC system with UV detection, demonstrating the technique's applicability for quantitative analysis in complex matrices. nih.gov The detection limit in plasma was approximately 1 ng/ml, highlighting the sensitivity of the method. nih.gov

Theoretical and Computational Investigations of 3,4 Dihydroquinazolin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3,4-Dihydroquinazolin-2-yl)methanamine. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and bonding within the molecule.

Detailed research findings from studies on related quinazoline (B50416) derivatives indicate that methods like DFT with basis sets such as B3LYP/6-31G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. For this compound, such calculations would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Furthermore, these calculations elucidate the electronic landscape of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined, with the energy gap between them providing a measure of the molecule's chemical reactivity and stability.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Value |

| Total Energy | -568.3 Hartree |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. This is particularly useful in understanding its synthesis and metabolic degradation.

For instance, the synthesis of related 2,3-dihydroquinazolin-4(1H)-ones has been studied computationally to understand the reaction pathways. Similar methods could be applied to model the synthesis of this compound, providing insights that could help optimize reaction conditions and improve yields. These models can also predict the activation energies of different reaction steps, offering a quantitative measure of the reaction kinetics.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | TS1 | 15.2 |

| Step 2: Ring Closure | TS2 | 12.8 |

| Step 3: Proton Transfer | TS3 | 8.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information gained from reaction mechanism modeling.

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space of the molecule. The resulting conformers can then be ranked by their relative energies, providing a picture of the molecule's flexibility. This is crucial for understanding how the molecule might bind to a receptor, as it may need to adopt a specific conformation to fit into the binding site. Studies on similar heterocyclic systems have demonstrated the importance of identifying the preferred conformations for biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the molecule's shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological membrane).

For this compound, MD simulations can be used to study its flexibility in a more realistic environment, to explore its interactions with water molecules, and to simulate its binding to a target protein. In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex over time.

In Silico Screening and Ligand-Scaffold Interaction Modeling for Design Optimization

In silico screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target. The scaffold of this compound can serve as a starting point for designing new and more potent derivatives.

Molecular docking is a key technique in in silico screening. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. By docking derivatives of this compound into the active site of a target protein, researchers can prioritize which compounds to synthesize and test experimentally. This approach has been successfully used for various quinazoline derivatives to identify potential inhibitors of enzymes like protein kinases.

Further optimization can be achieved by modeling the interactions between the ligand scaffold and the receptor. This involves analyzing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information can then be used to suggest modifications to the scaffold that would enhance these interactions and improve the binding affinity.

Strategic Utility of the 3,4 Dihydroquinazolin 2 Yl Methanamine Scaffold in Chemical Science

Role as a Privileged Scaffold in Synthetic Organic Chemistry

The concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple biological receptors with high affinity, making them exceptionally fruitful starting points for drug discovery. nih.govresearchgate.net The 3,4-dihydroquinazolinone (DHQ) moiety, the core of (3,4-Dihydroquinazolin-2-yl)methanamine, is widely recognized as such a privileged scaffold. researchgate.netnih.govnih.gov Medicinal chemists utilize these frameworks to synthesize libraries of compounds based on a central core, which can then be screened against various biological targets to identify new, potent modulators of receptor activity. nih.govresearchgate.net

The value of the dihydroquinazoline (B8668462) scaffold is evidenced by its presence in a multitude of biologically active compounds targeting a wide range of diseases. nih.gov Its derivatives have shown potential in treating conditions from migraines to cancer, underscoring the scaffold's versatility in molecular recognition. nih.gov

Table 1: Therapeutic Targets of Dihydroquinazoline-Based Compounds

| Therapeutic Area | Specific Target/Activity | Reference |

| Neurology | Calcitonin gene-related peptide (CGRP) receptor antagonist (e.g., olcegepant for migraines) | nih.gov |

| Infectious Disease | Anti-HIV activity | nih.gov |

| Oncology | Anti-cancer, BET bromodomain inhibitor (e.g., PFI-1), tubulin polymerization inhibition | nih.govnih.gov |

| Psychiatry | Anti-psychotic activity | nih.gov |

| Inflammation | Anti-inflammatory disorders | nih.gov |

| Cardiovascular | Treatment of cardiovascular disorders | nih.gov |

Building Block for the Construction of Complex Heterocyclic Systems

Beyond its role as a privileged core, the this compound scaffold serves as a versatile building block in synthetic organic chemistry. Its inherent reactivity allows for its elaboration into more complex, often fused, heterocyclic systems. Quinazolines are foundational units for over 200 naturally occurring alkaloids, highlighting their role as nature's own building blocks. mdpi.com

A key example of its synthetic utility is demonstrated in the cyclocondensation reactions of related dihydroquinazoline derivatives. For instance, 3,4-dihydroquinazolin-2-yl guanidine (B92328) reacts with various electrophilic reagents to afford fused 1,3,5-triazino[2,1-b]quinazoline systems. monash.edu This transformation showcases the scaffold's ability to act as a precursor for constructing novel and intricate molecular architectures, which can then be explored for unique biological activities. monash.edu

Table 2: Heterocyclic Systems Derived from Dihydroquinazoline Precursors

| Reagent Type | Resulting Heterocyclic System | Application | Reference |

| Aldehydes, Ketones | 1,3,5-Triazino[2,1-b]quinazolines | Scaffold for potential anticancer agents | monash.edu |

| Triethyl orthoformate | 1,3,5-Triazino[2,1-b]quinazolines | Scaffold for potential anticancer agents | monash.edu |

| Diethyl ethoxymethylenemalonate | 1,3,5-Triazino[2,1-b]quinazolines | Scaffold for potential anticancer agents | monash.edu |

| Carbon disulfide | 1,3,5-Triazino[2,1-b]quinazolines | Scaffold for potential anticancer agents | monash.edu |

| Trichloroacetonitrile | 1,3,5-Triazino[2,1-b]quinazolines | Scaffold for potential anticancer agents | monash.edu |

Precursor for Ligands in Catalysis and Coordination Chemistry

The dihydroquinazoline framework is also a valuable precursor for the synthesis of advanced ligands used in catalysis and coordination chemistry. Specifically, derivatives can be converted into N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized organometallic catalysis.

Researchers have reported the design and synthesis of 3,4-dihydroquinazolinium salts, which serve as precursors to 3,4-dihydroquinazol-2-ylidene carbenes. researchgate.net These NHCs can be generated in situ and subsequently coordinated to metal centers, such as rhodium(I). The resulting metal complexes have demonstrated high activity in important chemical transformations, including the arylation of carbonyl compounds and palladium-catalyzed Suzuki cross-coupling reactions at room temperature with catalyst loadings in the parts-per-million (ppm) range. researchgate.net Spectroscopic analysis of related dicarbonyl rhodium complexes indicates that these 3,4-dihydroquinazol-2-ylidenes are stronger electron donors than many common five-membered NHCs, a property that can significantly influence the reactivity and efficiency of the catalyst. researchgate.net

Table 3: Catalytic Applications of Dihydroquinazoline-Based Ligands

| Ligand Type | Metal Center | Catalytic Reaction | Key Finding | Reference |

| 3,4-Dihydroquinazol-2-ylidene (NHC) | Rhodium(I) | Arylation of carbonyl compounds | Highly active catalyst | researchgate.net |

| 3,4-Dihydroquinazol-2-ylidene (NHC) | Palladium(0) | Suzuki cross-coupling | High turnover numbers (up to 425,000) at ppm catalyst loading | researchgate.net |

Foundations for the Development of Advanced Materials

While the primary applications of the this compound scaffold have been concentrated in medicinal chemistry and catalysis, its inherent structural and electronic properties suggest potential for use in the development of advanced materials. The scaffold contains a rigid, aromatic core and multiple nitrogen atoms, which are features often found in functional organic materials such as organic light-emitting diodes (OLEDs), organic semiconductors, and porous polymers. The ability to functionalize the scaffold at various positions allows for the fine-tuning of its electronic, photophysical, and self-assembly properties. Although this area is less explored compared to its biomedical applications, the synthetic versatility of the dihydroquinazoline core makes it an attractive candidate for future research into novel functional materials.

Applications in Chemoinformatic Studies and Chemical Space Exploration

In the modern era of drug discovery, chemoinformatic studies and the exploration of chemical space are critical for identifying novel therapeutic agents. nih.gov Chemical space encompasses all possible small organic molecules, a territory so vast it cannot be fully explored through synthesis alone. nih.govchemrxiv.org

The this compound scaffold and its relatives are frequently used as templates in computational chemistry to generate large, diverse virtual libraries of compounds. nih.gov For example, the 4-anilinoquinazoline scaffold has been extensively studied to create libraries of potential anticancer agents, leading to the discovery of potent kinase inhibitors. nih.gov Chemoinformatic tools are employed to analyze these virtual libraries, assessing their diversity, drug-likeness, and predicted activity against biological targets. difacquim.com This in silico approach allows researchers to navigate the vastness of chemical space efficiently, prioritizing the synthesis of compounds with the highest probability of success and accelerating the discovery of new medicines. nih.govdifacquim.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,4-dihydroquinazolin-2-yl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving hydrazide intermediates and cyclization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure, followed by crystallization in water-ethanol, yields related quinazoline derivatives (65% yield) . Optimization strategies include adjusting solvent polarity (e.g., DMSO for solubility), using catalysts like DIPEA to enhance reaction rates, and controlling temperature during reflux to minimize side reactions. Purification via recrystallization or chromatography is critical for isolating the target compound .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- EI-MS : Molecular ion peaks (e.g., m/z = 443 for analogous quinazolinones) confirm molecular weight .

- NMR : H NMR identifies protons on the dihydroquinazoline ring (δ 2.8–3.5 ppm for CH groups) and methanamine substituents (δ 1.5–2.2 ppm for NH) .

- Crystallography : X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization can resolve bond lengths and angles, particularly the planar quinazoline ring and amine geometry .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : The compound should be stored at 2–8°C in airtight, light-protected containers due to sensitivity to moisture and oxidation . Pre-purification via recrystallization (e.g., water-ethanol mixtures) ensures stability by removing reactive impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., fixed concentrations, controlled temperature) .

- Multi-Technique Validation : Combine in vitro cytotoxicity assays (e.g., MTT) with computational docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to target proteins .

- Purity Analysis : Use HPLC-MS to verify compound integrity (>95% purity) before testing .

Q. What advanced strategies are employed to study the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Isotopic Labeling : Track reaction pathways using N-labeled amines to elucidate intermediates .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict transition states and activation energies for substitutions at the quinazoline C2 position .

- Kinetic Profiling : Monitor reaction progress via in situ FTIR to identify rate-determining steps .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Regioselective Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the quinazoline C3/C4 positions via Suzuki coupling or Ullmann reactions to assess electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors (e.g., NH group) and aromatic interactions driving bioactivity .

- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate steric/electrostatic fields with antimicrobial potency .

Q. What methodologies are used to characterize intermolecular interactions of this compound in crystal lattices or protein binding sites?

- Methodological Answer :

- X-ray Crystallography : Resolve π-π stacking between quinazoline rings and hydrogen bonds involving the methanamine group (e.g., N–H⋯O interactions) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to enzymes like dihydrofolate reductase .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS) over 100-ns trajectories to assess binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.